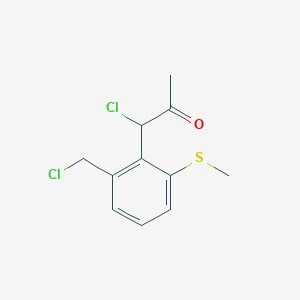

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one

描述

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one is a halogenated aryl ketone featuring a propan-2-one backbone substituted with a chloro group and a 2-(chloromethyl)-6-(methylthio)phenyl moiety. This compound’s structure combines reactive functional groups:

- Methylthio (-SMe) group at the 6-position: Acts as a moderate electron-donating group, influencing aromatic ring reactivity and serving as a leaving group in certain conditions.

- Chloro substituent on the ketone carbon: Increases the electrophilicity of the carbonyl group, facilitating condensation or nucleophilic attacks.

Applications may include agrochemicals, inferred from , where methylthio-containing compounds like methoprotryne exhibit herbicidal activity .

属性

分子式 |

C11H12Cl2OS |

|---|---|

分子量 |

263.2 g/mol |

IUPAC 名称 |

1-chloro-1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3 |

InChI 键 |

DTOAMLQQSWTCFC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=C(C=CC=C1SC)CCl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

Substitution: The chloro and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of chloro groups with other substituents.

科学研究应用

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic attack on the chloro groups and subsequent transformations.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Methylthio-Containing Compounds

- 6-(5-Bromo-benzofuran-2-yl)-2-(methylthio)nicotinonitrile (): The methylthio group participates in nucleophilic substitutions (e.g., with piperidine in ethanol) to form fused heterocycles. Comparatively, the methylthio group in the target compound may similarly act as a leaving group, though steric hindrance from the chloromethyl substituent could reduce reactivity .

-

- A triazine herbicide with a 6-(methylthio) group. The methylthio group here enhances lipophilicity, aiding membrane penetration in plants.

- The target compound’s methylthio group may confer similar bioactivity, though its phenyl ring substituents (chloromethyl, chloro) likely alter selectivity and toxicity profiles .

Chlorinated/Halogenated Ketones

- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): Features a chlorothiophene ring conjugated to a propenone system. The electron-withdrawing chlorine stabilizes the enone system, enhancing photochemical reactivity. In contrast, the target compound’s chloro and chloromethyl groups may direct reactivity toward alkylation or hydrolysis rather than conjugation-driven processes .

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () :

Structural and Functional Comparisons

Key Observations :

Chloromethyl vs. Bromo Substituents :

- Chloromethyl groups (target compound) are smaller and less polarizable than bromo substituents (e.g., in 5b), leading to faster nucleophilic substitutions but lower leaving-group ability .

Methylthio Group Impact :

- In methoprotryne, the methylthio group enhances herbicidal activity via lipophilicity. The target compound’s methylthio group may similarly aid bioactivity but with altered specificity due to the phenyl ring’s chloromethyl group .

Ketone Reactivity :

- The target compound’s chloro-substituted carbonyl is more electrophilic than the hydrazone derivative’s ketone (), favoring condensation reactions over coordination .

生物活性

1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one, with the CAS number 1805914-60-6, is a chlorinated ketone notable for its unique structural features, including a phenyl ring with a chloromethyl group and a methylthio substituent. This compound has garnered attention due to its potential biological activities and applications in organic synthesis and pharmaceuticals. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C11H12Cl2OS

- Molecular Weight : 263.18 g/mol

- CAS Number : 1805914-60-6

Structural Features

The compound's structure allows for diverse chemical reactivities:

- Chloromethyl Group : Enhances electrophilicity.

- Methylthio Group : Contributes to nucleophilic properties.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one | C11H12ClO2 | Contains methoxy instead of methylthio |

| Phenylacetone | C9H10O | Lacks chlorine substituents |

| 1-Chloro-1-phenylpropan-2-one | C10H11ClO | Lacks additional substituents |

The unique combination of functional groups in this compound allows it to participate in various reactions, making it a versatile intermediate in organic synthesis.

Interaction with Biomolecules

Research indicates that this compound interacts with several biological targets, primarily through covalent bonding with nucleophilic sites on proteins. This property suggests potential inhibitory effects on enzymes involved in critical metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes by forming stable adducts, thereby affecting metabolic processes.

- Receptor Modulation : Its ability to bind to specific receptors may alter physiological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that compounds with similar structures exhibited significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

- Toxicological Assessment : Toxicity studies indicated that halogenated compounds can lead to the formation of reactive metabolites that may cause cellular damage .

- Pharmacological Potential : Preliminary investigations suggest that derivatives of chlorinated ketones possess anti-cancer properties by inducing apoptosis in cancer cells .

Metabolism and Disposition

The metabolism of similar chlorinated compounds often involves cytochrome P450-mediated oxidation followed by conjugation with glutathione or cysteine, leading to detoxification . Understanding these metabolic pathways is crucial for evaluating the safety and efficacy of this compound in pharmaceutical applications.

Safety and Toxicity

Due to its chemical structure, this compound is classified under hazardous materials. It is essential to handle it with care due to its potential toxicity and environmental impact:

| Hazard Classification | Description |

|---|---|

| Toxicity Characteristic | May cause harm upon exposure |

| Environmental Hazards | Potential for bioaccumulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。